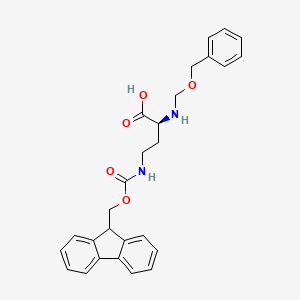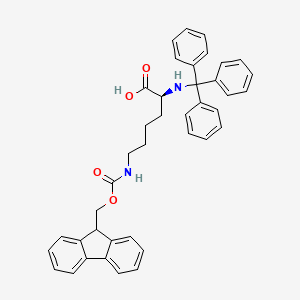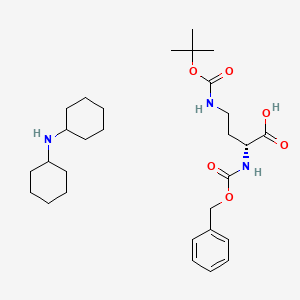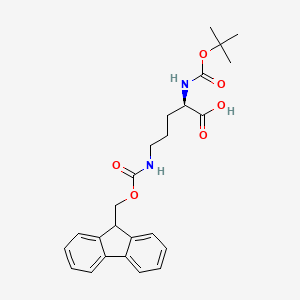
(3s)-3-Fmoc-amino-1-diazo-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3s)-3-Fmoc-amino-1-diazo-2-butanone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a diazo ketone that contains a protected amino group, making it an important building block for the synthesis of peptides and other organic compounds. In
Wissenschaftliche Forschungsanwendungen
((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone has found numerous applications in scientific research, particularly in the field of peptide synthesis. This compound is a useful building block for the synthesis of peptides and other organic compounds, due to its ability to undergo a variety of chemical reactions. It has also been used in the development of new pharmaceuticals and other bioactive compounds.
Wirkmechanismus
The mechanism of action of ((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone is not fully understood, but it is believed to act as a carbene precursor. This means that it can generate highly reactive carbene species that can undergo a variety of chemical reactions. These reactions can be used to modify other organic compounds or to synthesize new ones.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of ((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone are not well studied, but it is believed to be relatively non-toxic and non-carcinogenic. However, it should be handled with care due to its potential for explosive decomposition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone is its versatility in chemical reactions, making it a useful building block for the synthesis of a wide range of organic compounds. However, its explosive nature and potential for decomposition make it important to handle with care and follow strict safety protocols.
Zukünftige Richtungen
There are numerous future directions for research involving ((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone. One potential area of study is the development of new pharmaceuticals and other bioactive compounds using this compound as a building block. Additionally, further research into the mechanism of action and biochemical effects of this compound could lead to new insights and potential applications. Finally, the development of new synthesis methods and modifications to the existing process could improve the yield and purity of the final product.
Synthesemethoden
The synthesis of ((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone involves a multi-step process that requires careful attention to detail and safety precautions. The first step involves the preparation of the diazo precursor, which is then reacted with the protected amino acid to yield the final product. The reaction conditions must be carefully controlled to ensure that the product is obtained in high yield and purity.
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl (2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c22-23-12-20(25)19-10-5-11-24(19)21(26)27-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,12,18-19H,5,10-11,13H2/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVACDCSYKSLKI-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3s)-3-Fmoc-amino-1-diazo-2-butanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














